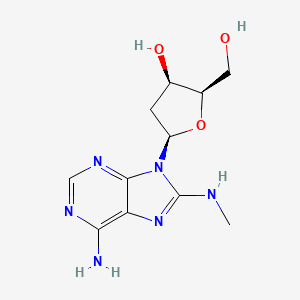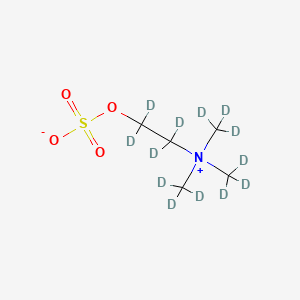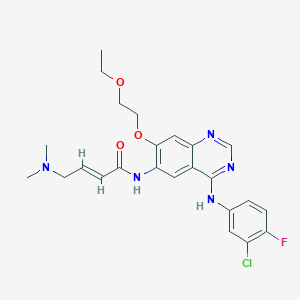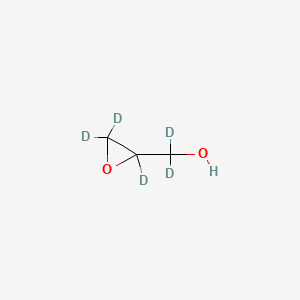
D-(+)-Talose-13C,d1
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
D-(+)-Talose-13C,d1 is a labeled monosaccharide, specifically a rare aldohexose sugar. The “13C” and “d1” labels indicate that the compound contains a carbon-13 isotope and a deuterium atom, respectively. These isotopic labels are often used in research to trace the metabolic pathways and interactions of the compound within biological systems.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of D-(+)-Talose-13C,d1 typically involves the incorporation of isotopic labels into the sugar molecule. This can be achieved through various synthetic routes, including:
Chemical Synthesis: Starting from a simpler sugar or sugar derivative, isotopic labels are introduced through a series of chemical reactions
Enzymatic Synthesis: Enzymes specific to the sugar can be used to incorporate isotopic labels during the biosynthesis of the sugar.
Industrial Production Methods: Industrial production of this compound is less common due to the specialized nature of the compound. it can be produced in small quantities for research purposes using advanced chemical synthesis techniques and isotopically labeled precursors.
化学反应分析
Types of Reactions: D-(+)-Talose-13C,d1 can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups of the sugar can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carbonyl group of the sugar can be reduced to form corresponding alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or nitric acid can be used under acidic or basic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride can be used under mild conditions.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products:
Oxidation: Aldehydes, carboxylic acids.
Reduction: Alcohols.
Substitution: Alkylated or acylated sugars.
科学研究应用
D-(+)-Talose-13C,d1 has several scientific research applications, including:
Chemistry: Used as a tracer in metabolic studies to understand the pathways and interactions of sugars in chemical reactions.
Biology: Employed in studies of carbohydrate metabolism and enzyme activity.
Medicine: Used in research to investigate the role of sugars in disease processes and to develop diagnostic tools.
Industry: Applied in the development of new materials and processes involving sugars.
作用机制
The mechanism of action of D-(+)-Talose-13C,d1 involves its incorporation into metabolic pathways where it can be tracked using its isotopic labels. The carbon-13 and deuterium labels allow researchers to follow the compound through various biochemical processes, providing insights into the molecular targets and pathways involved.
相似化合物的比较
- D-(+)-Glucose-13C,d1
- D-(+)-Galactose-13C,d1
- D-(+)-Mannose-13C,d1
Comparison: D-(+)-Talose-13C,d1 is unique due to its specific isotopic labeling and its rare occurrence as an aldohexose sugar. Compared to other labeled sugars like D-(+)-Glucose-13C,d1, this compound provides distinct insights into metabolic pathways due to its different structural configuration and reactivity.
属性
分子式 |
C6H12O6 |
|---|---|
分子量 |
182.15 g/mol |
IUPAC 名称 |
(2S,3S,4S,5R)-1-deuterio-2,3,4,5,6-pentahydroxy(113C)hexan-1-one |
InChI |
InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4-,5-,6+/m1/s1/i1+1D |
InChI 键 |
GZCGUPFRVQAUEE-NBNSXYEBSA-N |
手性 SMILES |
[2H][13C](=O)[C@H]([C@H]([C@H]([C@@H](CO)O)O)O)O |
规范 SMILES |
C(C(C(C(C(C=O)O)O)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[(2R,4R,5R)-3-benzoyloxy-5-(2,4-dioxopyrimidin-1-yl)-4-fluorooxolan-2-yl]methyl benzoate](/img/structure/B12402708.png)

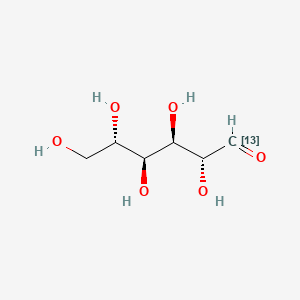
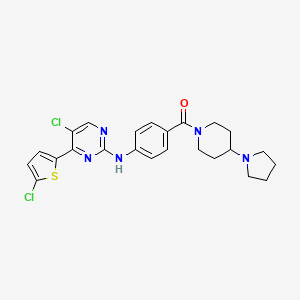
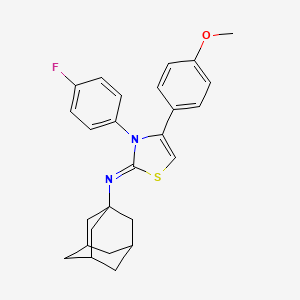


![(2S)-5-amino-2-[(1-hydroxycyclopropyl)amino]-5-oxopentanoic acid](/img/structure/B12402736.png)

![2-fluoro-3-(4-morpholin-4-yl-7H-pyrrolo[2,3-d]pyrimidin-5-yl)benzonitrile](/img/structure/B12402757.png)
